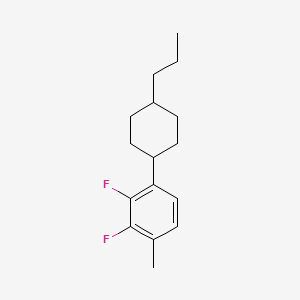

2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene

Description

Properties

IUPAC Name |

2,3-difluoro-1-methyl-4-(4-propylcyclohexyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F2/c1-3-4-12-6-8-13(9-7-12)14-10-5-11(2)15(17)16(14)18/h5,10,12-13H,3-4,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYCUINHLSGSEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=C(C(=C(C=C2)C)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorotoluene and trans-4-propylcyclohexanol.

Reaction Conditions: The reaction involves the use of a suitable catalyst, such as a palladium-based catalyst, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain alcohols or alkanes.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Liquid Crystal Displays (LCDs)

One of the primary applications of 2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene is as a liquid crystal monomer. Liquid crystal monomers are essential in the production of LCDs, which are widely used in electronic displays. The compound's liquid crystalline properties enable it to exhibit desirable electro-optical characteristics, making it suitable for use in high-performance LCDs.

- Case Study : Research indicates that this compound can enhance the stability and response times of liquid crystal mixtures, thus improving overall display quality .

Pharmaceutical Applications

The unique molecular structure of this compound also positions it as a candidate for pharmaceutical applications. Its ability to modulate biological activity through interactions with specific receptors makes it valuable in drug development.

- Research Findings : Studies have shown that compounds with similar structures can act as inhibitors for certain cytochrome P450 enzymes, which are crucial in drug metabolism. This suggests potential for developing new therapeutic agents targeting metabolic pathways .

Materials Science

In materials science, the compound's properties can be exploited to create advanced materials with specific thermal and mechanical characteristics. Its fluorinated nature may enhance chemical resistance and durability.

- Application Example : The incorporation of this compound into polymer matrices has been explored to improve thermal stability and reduce flammability in various applications .

Mechanism of Action

The mechanism of action of 2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and cyclohexyl group contribute to its binding affinity and selectivity towards certain receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Methoxy Derivative

The methoxy analog, trans-2,3-Difluoro-1-methoxy-4-(trans-4-propylcyclohexyl)benzene (CAS RN: 415915-41-2), replaces the methyl group with a methoxy (-OCH₃) substituent. This increases polarity and molecular weight (C₁₆H₂₂F₂O vs. Such derivatives are used in liquid crystal mixtures for improved voltage holding ratios .

Ethoxy and Butoxy Derivatives

- 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (CAS RN: 602-941-8) and 1-butoxy analogs (e.g., CAS RN: 208709-55-1) feature larger alkoxy groups. These substituents increase hydrophobicity, which may extend mesophase temperature ranges but also raise environmental persistence concerns due to reduced biodegradability .

Fluorine Position Isomers

1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene (CAS RN: 144261-13-2) shifts fluorine atoms to positions 1 and 3. This alters electronic distribution, affecting dipole moments and intermolecular interactions critical for liquid crystal alignment. Such isomers may exhibit distinct nematic-to-isotropic transition temperatures compared to the 2,3-difluoro configuration .

Bicyclohexyl Analog

The compound 2,3-Difluoro-1-methyl-4-[(trans,trans)-4'-propylbicyclohexyl]benzene (CAS RN: 174350-06-2) replaces the single cyclohexyl group with a bicyclohexyl system. This rigid, planar structure enhances thermal stability but may reduce solubility in common organic solvents. Safety profiles remain comparable to the monocyclohexyl variant .

Key Property Comparison Table

Biological Activity

2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene, also known by its CAS number 431947-34-1, is a fluorinated compound that has garnered attention due to its unique structural properties and potential biological activities. This compound is part of a class of chemicals known as liquid crystal monomers (LCMs), which are increasingly relevant in both industrial applications and environmental health discussions.

The molecular formula for this compound is C22H32F2, with a molar mass of 350.49 g/mol. It exhibits a crystalline appearance and has a predicted boiling point of approximately 405.1 °C. The compound's logP value is reported to be 6.5, indicating significant lipophilicity, which may influence its biological interactions and bioaccumulation potential .

Biological Activity

Recent studies have focused on the metabolic pathways and potential toxicological effects of this compound. Research indicates that LCMs like this compound can undergo various metabolic transformations in different species, including humans and laboratory animals.

Metabolic Pathways

In vitro experiments using liver microsomes from various species revealed that the primary metabolic pathways for this compound include:

- Dealkylation

- Hydroxylation

- H-abstraction

These pathways lead to the formation of multiple metabolites, which were identified through advanced chromatographic techniques . Notably, half of these metabolites were detected in biological samples such as urine and serum from exposed rats, suggesting significant metabolic processing .

Toxicological Concerns

The persistence and bioaccumulation potential of LCMs raise concerns regarding their toxicity. Studies have indicated that exposure to these compounds can lead to adverse health effects due to their accumulation in biological systems . The presence of these compounds in environmental samples further emphasizes the need for comprehensive toxicological assessments.

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

- Metabolic Profiling in Rats : A study examined the metabolic fate of this compound in Sprague-Dawley rats. The results highlighted the identification of over 20 species-dependent metabolites via gas chromatography-high resolution mass spectrometry (GC-HRMS) .

- Environmental Impact Assessment : Another investigation assessed the occurrence of LCMs in electronic waste and indoor dust, finding significant concentrations that could pose health risks through environmental exposure .

Data Table: Summary of Biological Activity Findings

| Parameter | Value |

|---|---|

| Molecular Formula | C22H32F2 |

| Molar Mass | 350.49 g/mol |

| LogP | 6.5 |

| Predicted Boiling Point | 405.1 °C |

| Primary Metabolic Pathways | Dealkylation, Hydroxylation |

| Key Findings | Metabolites found in urine/serum |

| Environmental Concentration | Significant levels in e-waste |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for 2,3-difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene?

- Answer: Synthesis typically involves multi-step Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the trans-4-propylcyclohexyl group, followed by fluorination via halogen exchange (e.g., Balz-Schiemann reaction). Purification often requires column chromatography or recrystallization. Characterization employs:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and stereochemistry.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray diffraction (XRD) to resolve crystal packing and molecular orientation .

Q. How do fluorine substituents influence the electronic and steric properties of this compound?

- Answer: The 2,3-difluoro motif induces strong electron-withdrawing effects, lowering the benzene ring’s electron density. This enhances thermal stability and polarizability, critical for liquid crystal applications. Steric hindrance from the methyl group at position 1 and the trans-4-propylcyclohexyl moiety affects rotational freedom, as confirmed by comparative studies with analogs like 1-ethoxy-2,3-difluoro derivatives .

Q. What are the key differences between this compound and structurally similar derivatives (e.g., 1-butoxy-2,3-difluoro analogs)?

- Answer: Substituents like butoxy groups introduce larger steric bulk and reduced dipole moments compared to methyl groups. For example, 1-butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene shows lower clearing temperatures in mesophase studies due to weakened intermolecular interactions, highlighting the role of alkoxy chain length in phase behavior .

Advanced Research Questions

Q. How can synthetic yields be optimized for trans-4-propylcyclohexylbenzene derivatives?

- Answer: Key strategies include:

- Catalyst selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki reactions.

- Solvent optimization: Anhydrous toluene or THF minimizes side reactions during fluorination.

- Temperature control: Low-temperature (-78°C) lithiation steps prevent undesired ring fluorination .

Q. How to resolve contradictions in reported thermal stability data for this compound?

- Answer: Discrepancies often arise from impurities or isomerization during analysis. Use:

- Differential scanning calorimetry (DSC) to identify phase transitions and purity.

- Thermogravimetric analysis (TGA) under inert atmospheres to quantify decomposition thresholds.

- High-performance liquid chromatography (HPLC) to isolate and quantify isomers or byproducts .

Q. What experimental approaches are recommended for isolating and characterizing trans vs. cis isomers of the propylcyclohexyl group?

- Answer:

- Chiral HPLC or supercritical fluid chromatography (SFC) can separate isomers using cellulose-based columns.

- Variable-temperature NMR reveals dynamic isomerization via coalescence of cyclohexyl proton signals.

- Computational modeling (DFT) predicts energy barriers for chair-flipping transitions in cyclohexyl groups .

Q. How does computational modeling (e.g., DFT/MD simulations) aid in predicting mesomorphic behavior?

- Answer:

- Density functional theory (DFT) calculates dipole moments and polarizability anisotropy, correlating with nematic phase stability.

- Molecular dynamics (MD) simulations model packing efficiency and rotational diffusion coefficients in liquid crystalline phases.

- Benchmark against XRD data ensures accuracy in predicted molecular orientations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.